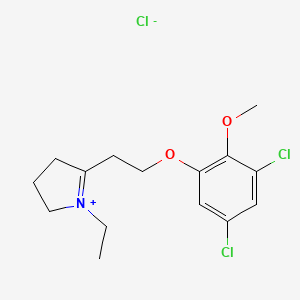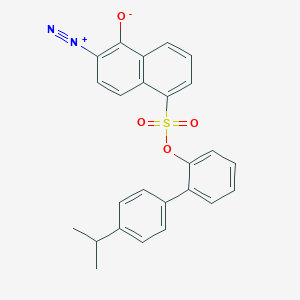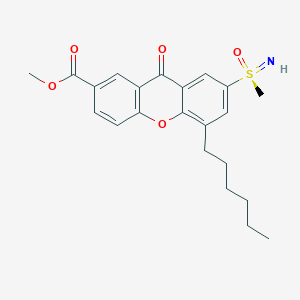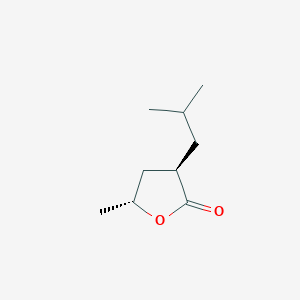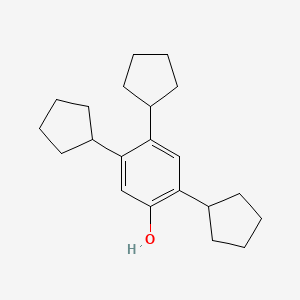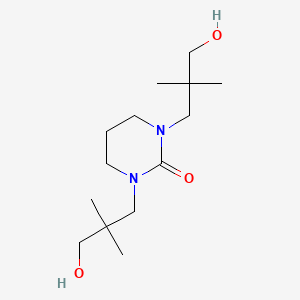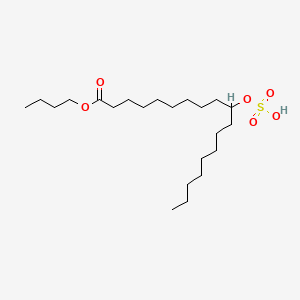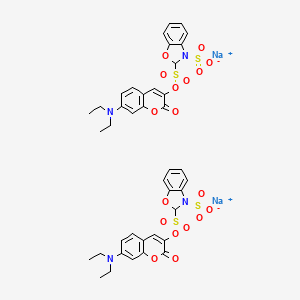
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate is a complex organic compound known for its unique fluorescent properties. It is a derivative of coumarin and benzoxazole, both of which are well-known for their applications in fluorescence and photochemistry. This compound is particularly noted for its strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with benzoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce a variety of benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and imaging to study biological processes at the cellular level.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the intramolecular charge transfer (ICT) mechanism, which is modulated by the electron-donating and electron-withdrawing substituents on the coumarin and benzoxazole moieties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Diethylamino)-3-(2-oxazolyl)coumarin: Another coumarin derivative with similar fluorescent properties.
4-Formyl-7-(diethylamino)-coumarin: Known for its strong fluorescence and used in similar applications.
7-Diethylamino-3-(2’-benzoxazolyl)-coumarin: A novel microtubule inhibitor with applications in cancer research
Uniqueness
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate stands out due to its high photostability and large Stokes shifts, making it particularly useful in applications requiring long-term fluorescence and minimal photobleaching .
Eigenschaften
CAS-Nummer |
93859-31-5 |
|---|---|
Molekularformel |
C40H38N4Na2O18S4 |
Molekulargewicht |
1037.0 g/mol |
IUPAC-Name |
disodium;2-[7-(diethylamino)-2-oxochromen-3-yl]oxysulfonyl-2H-1,3-benzoxazole-3-sulfonate |
InChI |
InChI=1S/2C20H20N2O9S2.2Na/c2*1-3-21(4-2)14-10-9-13-11-18(19(23)29-17(13)12-14)31-32(24,25)20-22(33(26,27)28)15-7-5-6-8-16(15)30-20;;/h2*5-12,20H,3-4H2,1-2H3,(H,26,27,28);;/q;;2*+1/p-2 |
InChI-Schlüssel |
KRDACGVPJPZNRN-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



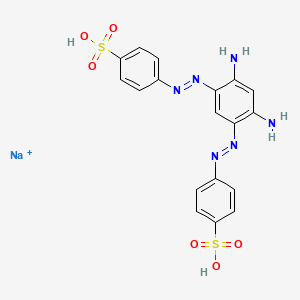
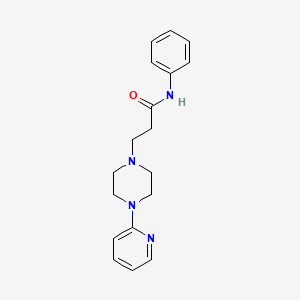

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

